

Application Notes and Protocols: 1-Benzylimidazolidin-4-one in Medicinal Chemistry

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Compound of Interest

Compound Name: **1-Benzylimidazolidin-4-one**

Cat. No.: **B055912**

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For: Researchers, scientists, and drug development professionals.

Abstract

The **1-benzylimidazolidin-4-one** scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its derivatives have been extensively explored as potent anticancer, antimicrobial, antiviral, and neuroprotective agents. This document provides a comprehensive overview of the applications of **1-benzylimidazolidin-4-one** and its analogs, including detailed experimental protocols for their synthesis and biological evaluation, quantitative data on their activities, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. Among these, the imidazolidin-4-one core has garnered significant attention due to its versatile chemical nature, allowing for substitutions at various positions to modulate its biological activity. The addition of a benzyl group at the N-1 position, creating the **1-benzylimidazolidin-4-one** scaffold, has proven to be a particularly fruitful strategy in the development of novel therapeutic agents. This scaffold's ability to interact with various biological targets through hydrogen bonding, hydrophobic, and π - π stacking interactions makes it an attractive starting point for drug design. This document will delve into the diverse medicinal chemistry applications of this promising scaffold.

Applications in Medicinal Chemistry

Anticancer Activity

Derivatives of the broader imidazolidin-4-one and related heterocyclic scaffolds have shown significant potential as anticancer agents. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression, such as EGFR and HER2.[1]

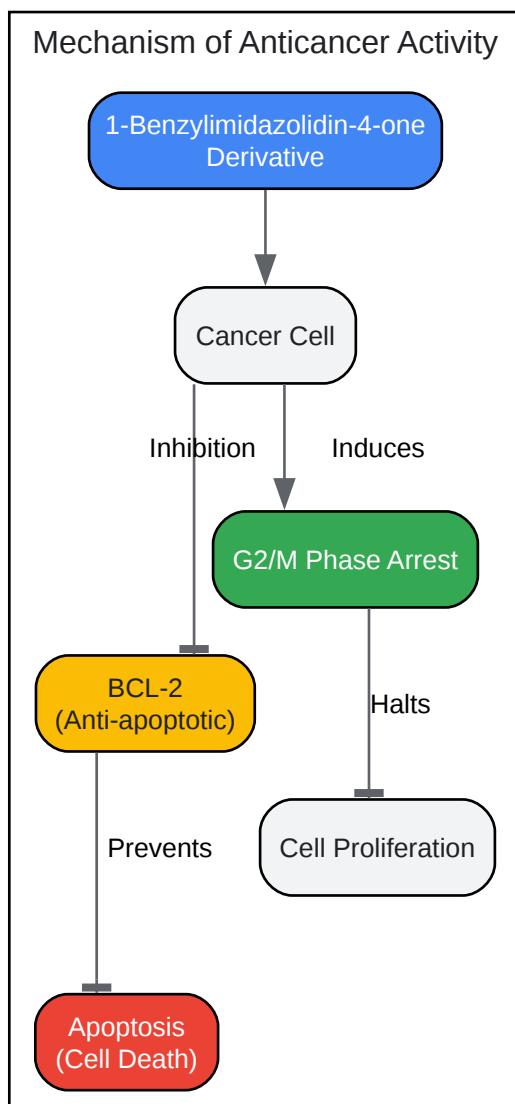
Quantitative Data: Anticancer Activity

Compound ID	Cancer Cell Line	IC50 (µM)	Reference Compound	IC50 (µM)
Derivative 24	MCF-7	4.92 ± 0.3	Erlotinib	5.18
HCT-116		12.83 ± 0.9		
HePG-2		9.07 ± 0.8		
Derivative 10	MCF-7	11.18	-	-
HCT-116		17.90		
HePG-2		10.69		
Derivative 21	MCF-7	8.61	-	-
HCT-116		19.25		
HePG-2		11.50		

Note: The compounds listed are 5,5-diphenylimidazolidine-2,4-dione derivatives, which share a structural similarity with the core topic and provide valuable insights into the potential of the imidazolidin-4-one scaffold.[1]

Signaling Pathway: Apoptosis Induction and Cell Cycle Arrest

Derivatives of this scaffold can induce apoptosis by decreasing the levels of anti-apoptotic proteins like BCL-2 and promoting cell cycle arrest, often at the G2/M phase.[1]



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Caption: Proposed mechanism of anticancer action.

Antimicrobial Activity

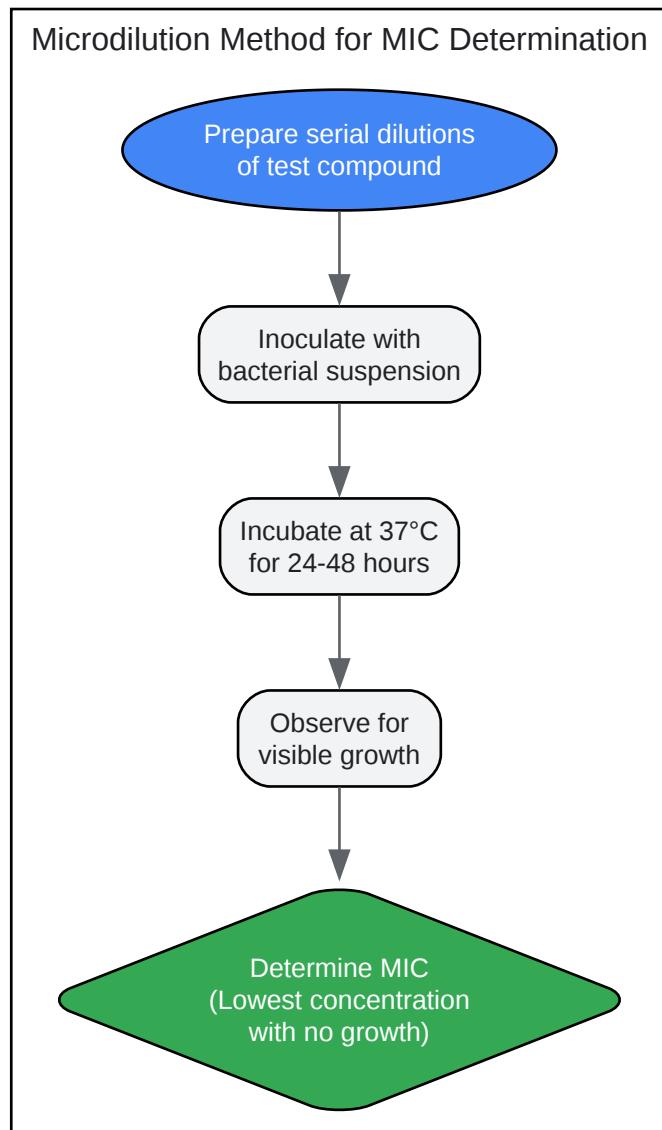
The imidazolidin-4-one scaffold is a key component in the development of new antimicrobial agents, with derivatives showing activity against a range of Gram-positive and Gram-negative bacteria.

Quantitative Data: Antimicrobial Activity

Compound ID	Bacterial Strain	MIC (µg/mL)	Reference Compound	MIC (µg/mL)
IIIk	E. coli	12.5	Griseofulvin	-
C. albicans	12.5			
S. aureus	25			
P. aeruginosa	25			
A. niger	25			
IIIj	C. albicans	12.5	Griseofulvin	-
E. coli	25			

Note: These compounds are 4-substituted-imidazolidine derivatives.[\[2\]](#)

Experimental Workflow: Antimicrobial Susceptibility Testing



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Caption: Workflow for MIC determination.

Antiviral Activity

Derivatives of related heterocyclic scaffolds, such as benzimidazole, have been designed as inhibitors of viral enzymes, notably HIV-1 integrase.^[3] This enzyme is crucial for the replication of the virus, making it an attractive target for antiretroviral therapy.

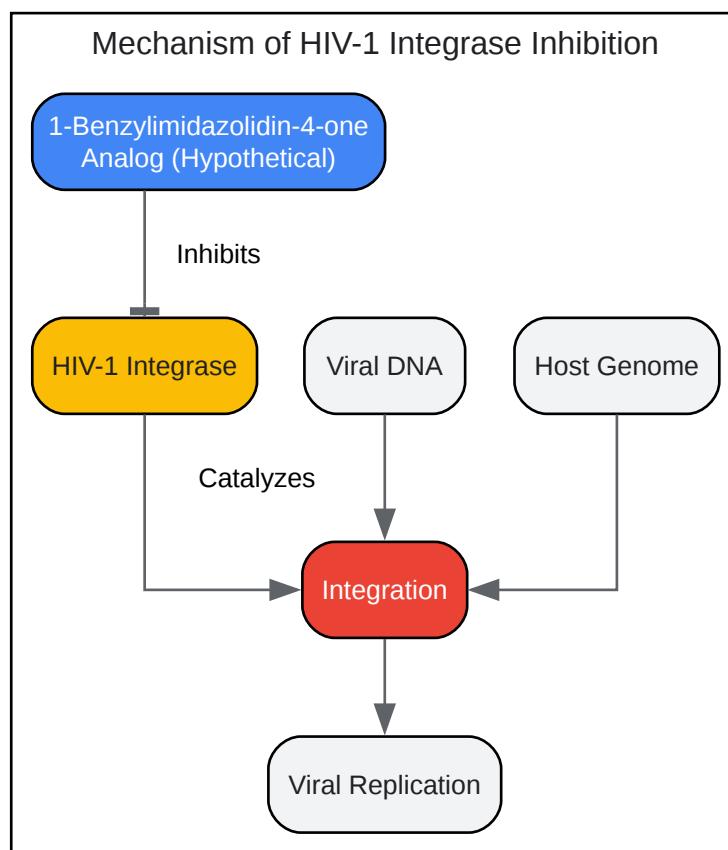
Quantitative Data: Anti-HIV-1 Activity

Compound ID	EC50 (μM)	CC50 (μM)
13g	40	550

Note: This compound is a benzimidazolyl diketo acid derivative designed as an HIV-1 integrase inhibitor.[3]

Signaling Pathway: HIV-1 Integrase Inhibition

HIV-1 integrase facilitates the insertion of the viral DNA into the host genome through two main steps: 3'-processing and strand transfer. Inhibitors prevent these steps, thereby halting viral replication.[3]



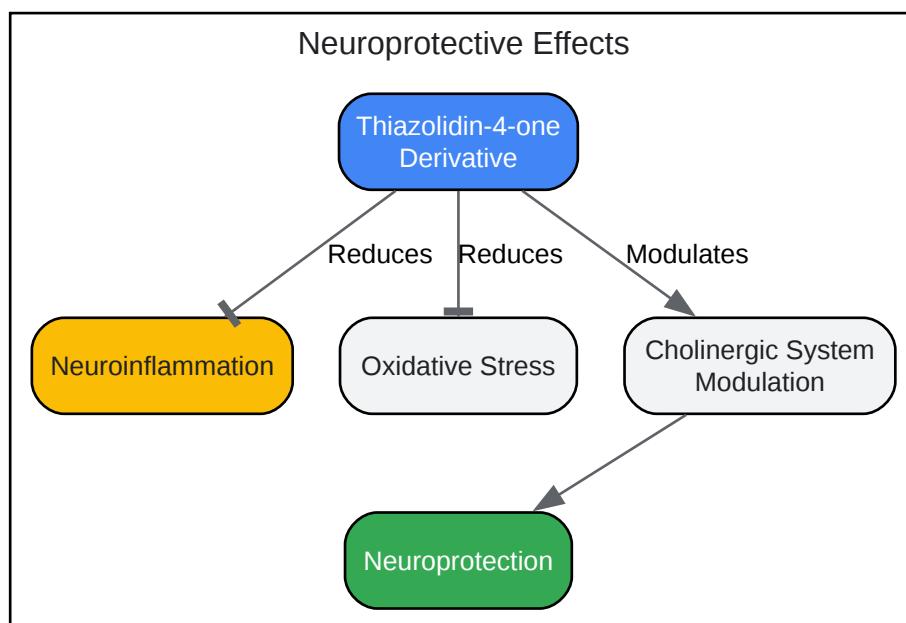
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Caption: Inhibition of HIV-1 replication.

Neuroprotective Effects

Recent studies have highlighted the potential of thiazolidin-4-one derivatives, structurally related to imidazolidin-4-ones, in mitigating neuroinflammation. Neuroinflammation is a key process in the pathology of neurodegenerative diseases. These compounds can exert their effects by modulating the cholinergic system and reducing oxidative stress.^[4]

Logical Relationship: Neuroprotective Mechanism



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Caption: Neuroprotective action of derivatives.

Experimental Protocols

General Synthesis of Imidazolidin-4-one Derivatives

A common method for the synthesis of imidazolidin-4-one derivatives involves a multi-step reaction. For instance, a hydrazone can be reacted with an amino acid like phenylalanine in a suitable solvent such as tetrahydrofuran. The reaction mixture is typically refluxed for an extended period, after which the product is isolated and purified by recrystallization.^[5]

Protocol: Synthesis of Imidazolidin-4-ones (General)

- Reactant Preparation: Dissolve equimolar quantities of the starting hydrazone and phenylalanine in tetrahydrofuran (20 mL).
- Reaction: Reflux the mixture for 24 hours.
- Isolation: Cool the reaction mixture to room temperature.
- Purification: Filter the resulting solid precipitate and recrystallize from absolute methanol to obtain the pure imidazolidin-4-one derivative.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol: MTT Assay

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5×10^3 cells/well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
- Formazan Solubilization: Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

Antimicrobial Susceptibility Testing (Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol: Broth Microdilution

- Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
- Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
- Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5×10^5 CFU/mL.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The **1-benzylimidazolidin-4-one** scaffold and its related heterocyclic analogs represent a highly versatile and promising class of compounds in medicinal chemistry. Their derivatives have demonstrated significant potential in the development of new anticancer, antimicrobial, antiviral, and neuroprotective agents. The structure-activity relationship studies, coupled with mechanistic investigations, continue to provide valuable insights for the rational design of more potent and selective therapeutic candidates. Further optimization of this scaffold holds great promise for addressing unmet medical needs across various disease areas.

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